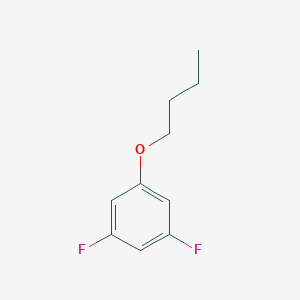

1-Butoxy-3,5-difluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butoxy-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOWXCOJMHANEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597351 | |

| Record name | 1-Butoxy-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123843-64-1 | |

| Record name | 1-Butoxy-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Butoxy-3,5-difluorobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Butoxy-3,5-difluorobenzene, a fluorinated aromatic ether with significant potential in medicinal chemistry and materials science. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its reactivity, and discusses its potential applications, particularly in the realm of drug discovery.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature. While specific experimental data for this isomer is not extensively reported, its properties can be reliably estimated based on its structure and comparison with related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 123843-64-1 | [1] |

| Molecular Formula | C₁₀H₁₂F₂O | - |

| Molecular Weight | 186.20 g/mol | Calculated |

| Appearance | Colorless liquid | [2] |

| Boiling Point | Estimated: ~110 °C at 20 mmHg | Estimated based on the isomer 1-Butoxy-2,3-difluorobenzene[3] |

| Density | Estimated: ~1.1 g/cm³ | Estimated based on the isomer 1-Butoxy-2,3-difluorobenzene[3] |

| Refractive Index | Estimated: ~1.47 | Estimated based on the isomer 1-Butoxy-2,3-difluorobenzene[3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on a literature procedure for the synthesis of this compound.[2]

Materials:

-

3,5-difluorophenol

-

1-bromobutane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

5% Sodium hydroxide (NaOH) solution

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-difluorophenol (9.1 g, 0.07 mol) and potassium carbonate (30 g, 0.2 mol) to 200 ml of acetone.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add a solution of 1-bromobutane (11.0 g, 0.08 mol) in 30 ml of acetone dropwise to the refluxing mixture.

-

Continue heating under reflux for 24 hours. The progress of the reaction can be monitored by gas-liquid chromatography (GLC) to confirm the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature and remove the bulk of the acetone using a rotary evaporator.

-

Extract the product into diethyl ether (2 x 100 ml).

-

Wash the combined ethereal extracts with water (100 ml), followed by 5% sodium hydroxide solution (50 ml), and then again with water (100 ml).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

Purify the residue by distillation to yield this compound as a colorless liquid.[2]

Diagram 1: Synthesis of this compound

Sources

An In-depth Technical Guide to 1-Butoxy-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Butoxy-3,5-difluorobenzene (CAS No. 123843-64-1), a fluorinated aromatic ether of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its synthesis, physicochemical properties, and potential applications by drawing parallels with related fluorinated scaffolds. The strategic incorporation of fluorine atoms and an ether linkage suggests its utility as a building block for novel molecular entities with tailored properties. This guide aims to be a valuable resource for researchers and developers working with fluorinated organic molecules.

Introduction: The Strategic Value of Fluorinated Aromatic Ethers

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical profile.[1][2] Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity, all of which are critical parameters in the development of new therapeutic agents.[3][4]

This compound belongs to the class of fluorinated aromatic ethers, which are integral components in a variety of applications, from pharmaceuticals to advanced materials.[5] The difluorobenzene moiety, in particular, is a common scaffold in medicinal chemistry, offering a unique electronic and steric profile that can be exploited in drug design.[5] This guide will delve into the available technical details of this compound, providing a foundational understanding for its synthesis, characterization, and potential utility.

Physicochemical Properties and Characterization

Table 1: Key Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 123843-64-1 | [6][7] |

| Molecular Formula | C₁₀H₁₂F₂O | [7] |

| Molecular Weight | 186.20 g/mol | [7] |

| MDL Number | MFCD13250188 | [7] |

Table 2: Experimental Properties of the Isomer 1-Butoxy-2,3-difluorobenzene (CAS No. 136239-66-2)

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid | [8] |

| Boiling Point | 110 °C / 20 mmHg | [8][9] |

| Density | 1.11 g/mL | [8] |

| Refractive Index (n20/D) | 1.47 | [8] |

Spectroscopic Characterization:

Authentic spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain. However, based on its structure, the following spectral features would be anticipated:

-

¹H NMR: Signals corresponding to the butoxy group protons (-(CH₂)₃CH₃) and the aromatic protons on the difluorobenzene ring. The aromatic protons would likely appear as complex multiplets due to proton-fluorine coupling.

-

¹³C NMR: Resonances for the four distinct carbon atoms of the butoxy group and the aromatic carbons. The aromatic carbon signals would exhibit splitting due to carbon-fluorine coupling.

-

¹⁹F NMR: A single resonance for the two equivalent fluorine atoms at the 3 and 5 positions.

-

IR Spectroscopy: Characteristic absorption bands for C-O-C (ether) stretching, C-F stretching, and aromatic C-H and C=C vibrations. For the related isomer, 1-Butoxy-2,3-difluorobenzene, IR spectra are available and show these characteristic features.[10]

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 186.20, with fragmentation patterns corresponding to the loss of the butoxy chain and other fragments.

Synthesis of this compound

The most probable synthetic route to this compound is through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 3,5-difluorophenol is deprotonated with a base to form the corresponding phenoxide, which then reacts with a butyl halide (e.g., 1-bromobutane).

Representative Experimental Protocol

While a specific, validated protocol for this compound is not available, the following procedure for a similar synthesis of 1,3-di-n-butoxybenzene from resorcinol and 1-bromobutane provides a strong foundational methodology.[11]

Materials:

-

3,5-Difluorophenol

-

1-Bromobutane

-

Potassium Carbonate (anhydrous)

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

5% Sodium Hydroxide solution

-

Magnesium Sulfate (anhydrous)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-difluorophenol, potassium carbonate, and the solvent (e.g., acetone or DMF).

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add a solution of 1-bromobutane in the same solvent to the refluxing mixture.

-

Continue to heat the reaction mixture under reflux for an extended period (e.g., 24 hours), monitoring the reaction progress by a suitable method such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with 5% sodium hydroxide solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a commonly used base in Williamson ether synthesis involving phenols as it is strong enough to deprotonate the phenol but generally does not promote side reactions.

-

Choice of Solvent: Polar aprotic solvents like acetone or DMF are often used to dissolve the reactants and facilitate the SN2 reaction.

-

Workup Procedure: The aqueous workup with a dilute base is designed to remove any unreacted phenol and other acidic impurities.

Reactivity and Potential Applications

The 3,5-difluorophenyl group in this compound is expected to influence its reactivity. The two fluorine atoms are strongly electron-withdrawing, which can make the aromatic ring less susceptible to electrophilic substitution. Conversely, this electronic feature can be advantageous in nucleophilic aromatic substitution reactions.

The butoxy group, being an electron-donating group, can partially offset the electron-withdrawing effect of the fluorine atoms. This interplay of electronic effects makes this compound a potentially versatile intermediate in organic synthesis.

Applications in Drug Discovery:

While no specific drugs have been reported to contain the this compound moiety, its structural features suggest its potential as a building block in medicinal chemistry. The difluorobenzene motif is present in numerous biologically active compounds, where the fluorine atoms contribute to improved potency and pharmacokinetic properties.[5] The butoxy group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability.

Potential as an Intermediate in Materials Science:

Fluorinated aromatic compounds are also used in the synthesis of advanced materials such as liquid crystals and polymers. The introduction of fluorine can influence properties like thermal stability and dielectric constant.

Safety and Handling

GHS Hazard Information for 1-Butoxy-2,3-difluorobenzene (CAS No. 136239-66-2): [10]

-

Hazard Statements:

-

H400: Very toxic to aquatic life.

-

H410: Very toxic to aquatic life with long lasting effects.

-

-

Precautionary Statements:

-

P273: Avoid release to the environment.

-

P391: Collect spillage.

-

P501: Dispose of contents/container in accordance with local regulations.

-

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

-

Handle as a flammable liquid and take precautions against static discharge.[12]

Conclusion

This compound is a fluorinated aromatic ether with potential as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While specific experimental data and documented applications are currently scarce in the public domain, its structural features suggest that it can be synthesized via a Williamson ether synthesis and is likely to exhibit properties beneficial for the development of novel molecules. Further research is needed to fully characterize this compound and explore its utility in various applications. This guide serves as a starting point for researchers interested in this and related fluorinated scaffolds.

References

- Chemsrc. This compound(CAS#:123843-64-1). [Link]

- ZHEJIANG XIESHI NEW MATERIAL CO., LTD. What are the main areas of application for Difluorobenzene Series products? [Link]

- PubChem. 1-Butoxy-2,3-Difluorobenzene. [Link]

- 化源网. This compound. [Link]

- Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene.

- Google Patents.

- PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

- PubMed Central.

- PubMed. The role of fluorine in medicinal chemistry. [Link]

- Royal Society of Chemistry.

- Google Patents. Process for preparing 1,3-difluorobenzene.

- Quick Company.

- PubChem. 1,3-Difluorobenzene. [Link]

- MDPI. Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). [Link]

- ResearchGate. Fluorine in Medicinal Chemistry. [Link]

- PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

- PubChem. 3,5-Difluorophenylacetic acid. [Link]

- NIST. Benzene, 1,4-difluoro-. [Link]

- PubChem. 2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

- ResearchGate. 1 H NMR spectra of deuterofluorobenzenes (500 MHz, CD 3 CN) formed in... [Link]

- PubMed Central. 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole. [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | CAS#:123843-64-1 | Chemsrc [chemsrc.com]

- 7. CAS 123843-64-1 | 2607-3-8F | MDL MFCD13250188 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 1-BUTOXY-2,3-DIFLUOROBENZENE | 136239-66-2 [chemicalbook.com]

- 10. 1-Butoxy-2,3-Difluorobenzene | C10H12F2O | CID 2782939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Molecular Structure, Synthesis, and Characterization of 1-Butoxy-3,5-difluorobenzene

Abstract: This technical guide provides an in-depth exploration of 1-Butoxy-3,5-difluorobenzene (CAS No: 123843-64-1), a key fluorinated aromatic intermediate. The document elucidates the molecule's structural characteristics, details a robust synthetic protocol via Williamson ether synthesis with mechanistic insights, and presents a comprehensive analysis of its spectroscopic signature. This guide is intended for researchers, chemists, and drug development professionals who utilize fluorinated building blocks in the design and synthesis of novel chemical entities.

Introduction and Strategic Importance

This compound is a substituted aromatic ether that has garnered interest as a versatile building block in various fields of chemical synthesis. The strategic placement of two fluorine atoms on the phenyl ring, combined with the flexible butoxy chain, imparts a unique combination of electronic and steric properties. Fluorine's high electronegativity and small van der Waals radius allow it to modulate a molecule's lipophilicity, metabolic stability, and binding affinity without significantly increasing its size.[1] Consequently, intermediates like this compound are valuable in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide offers a detailed examination of its molecular architecture and the empirical methods used to synthesize and verify its structure.

Molecular Structure and Physicochemical Properties

The fundamental architecture of this compound consists of a benzene ring functionalized with a butoxy group (-O-(CH₂)₃CH₃) and two fluorine atoms positioned meta to each other and to the ether linkage.

Key Identifiers & Properties:

| Property | Value | Source |

| CAS Number | 123843-64-1 | [3][4] |

| Molecular Formula | C₁₀H₁₂F₂O | [3] |

| Molecular Weight | 186.20 g/mol | [3][4] |

| Appearance | Colorless liquid | [5] |

| LogP | 3.14 | [3] |

The symmetrical 3,5-difluoro substitution pattern significantly influences the molecule's electronic landscape. The two fluorine atoms act as strong inductive electron-withdrawing groups, decreasing the electron density of the aromatic ring. Conversely, the oxygen atom of the butoxy group donates electron density to the ring through resonance. This interplay of electronic effects governs the reactivity of the aromatic system in further chemical transformations. The butoxy chain introduces a non-polar, flexible component, enhancing solubility in organic solvents.[5]

Caption: 2D structure of this compound.

Synthesis via Williamson Etherification

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis.[2] This classic organic reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] The core of the reaction involves the attack of a phenoxide nucleophile on a primary alkyl halide.[6][8]

Mechanistic Rationale

The synthesis begins with the deprotonation of 3,5-difluorophenol. The phenolic proton is acidic and is readily abstracted by a suitable base, such as potassium carbonate (K₂CO₃), to form the 3,5-difluorophenoxide ion. This phenoxide is a significantly more potent nucleophile than the parent phenol, a critical requirement for an efficient SN2 reaction.[7] The resulting phenoxide ion then attacks the electrophilic carbon of 1-bromobutane, displacing the bromide leaving group in a single, concerted step to form the C-O ether bond.[6] The choice of a primary alkyl halide like 1-bromobutane is crucial, as secondary or tertiary halides would favor elimination side reactions.[6][8]

Caption: Workflow for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol is adapted from established procedures and includes in-process checks to ensure reaction completion and product purity.[9]

Materials:

-

3,5-Difluorophenol (9.1 g, 0.07 mol)

-

1-Bromobutane (11.0 g, 0.08 mol)

-

Potassium Carbonate (anhydrous, 30 g, 0.2 mol)

-

Acetone (230 mL)

-

Diethyl Ether

-

5% Sodium Hydroxide Solution

-

Magnesium Sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-difluorophenol (9.1 g), potassium carbonate (30 g), and acetone (200 mL).

-

Causality: Potassium carbonate is a mild base sufficient to deprotonate the phenol, creating the nucleophile. Acetone is a polar aprotic solvent that facilitates SN2 reactions without interfering. An excess of K₂CO₃ ensures complete deprotonation.

-

-

Addition of Alkyl Halide: Heat the mixture to a gentle reflux. Add a solution of 1-bromobutane (11.0 g) in acetone (30 mL) dropwise to the refluxing mixture.

-

Causality: A slight excess of 1-bromobutane ensures the complete consumption of the more valuable 3,5-difluorophenol. Dropwise addition controls any potential exotherm.

-

-

Reaction Monitoring: Maintain the mixture at reflux for 24 hours.

-

Self-Validation: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the 3,5-difluorophenol starting material.[9]

-

-

Workup and Extraction: After cooling to room temperature, filter the mixture to remove the solid potassium carbonate and salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether.

-

Causality: This step removes inorganic salts and the bulk of the solvent.

-

-

Aqueous Washes: Transfer the ethereal solution to a separatory funnel. Wash sequentially with water, 5% sodium hydroxide solution, and finally with water again until the washings are neutral.

-

Causality: The NaOH wash removes any unreacted acidic 3,5-difluorophenol. The water washes remove any remaining inorganic impurities and NaOH.

-

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation. Distill the resulting residue under appropriate pressure to yield the final product as a colorless liquid.[9]

-

Causality: Distillation is the final purification step to separate the product from any remaining 1-bromobutane or other high-boiling impurities.

-

Spectroscopic Characterization and Structural Verification

The identity and purity of the synthesized this compound are unequivocally confirmed through a combination of spectroscopic techniques. The predicted data below are based on characteristic values for similar fluorinated aromatic compounds.[2][10][11][12]

Summary of Expected Spectroscopic Data:

| Technique | Feature | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | Aromatic H (1H, C4) | ~6.5-6.7 ppm (tt) |

| Aromatic H (2H, C2, C6) | ~6.4-6.6 ppm (m) | |

| -OCH₂- | ~3.9-4.1 ppm (t) | |

| -OCH₂CH₂ - | ~1.7-1.9 ppm (m) | |

| -CH₂CH₂ CH₃ | ~1.4-1.6 ppm (m) | |

| -CH₃ | ~0.9-1.0 ppm (t) | |

| ¹³C NMR | C-O | ~163 ppm (t, JCF ≈ 12 Hz) |

| C-F | ~162 ppm (dd, JCF ≈ 245 Hz, 15 Hz) | |

| C-H (Aromatic) | ~102 ppm (d), ~98 ppm (t) | |

| -OCH₂- | ~68 ppm | |

| Butyl Carbons | ~31 ppm, ~19 ppm, ~14 ppm | |

| ¹⁹F NMR | C-F | ~ -110 to -112 ppm |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 186 |

| IR Spectroscopy | C-O-C Stretch (Aryl-Alkyl Ether) | ~1250-1300 cm⁻¹ (asym), ~1050 cm⁻¹ (sym) |

| C-F Stretch | ~1100-1200 cm⁻¹ | |

| C-H Stretch (sp³) | ~2850-2960 cm⁻¹ | |

| C=C Stretch (Aromatic) | ~1600 cm⁻¹, ~1470 cm⁻¹ |

Analysis Deep Dive:

-

¹H NMR: The aromatic region is expected to be complex due to proton-fluorine coupling. The proton at the C4 position will appear as a triplet of triplets due to coupling with the two equivalent meta-fluorine atoms and the two ortho protons. The two equivalent protons at C2 and C6 will appear as a multiplet. The aliphatic protons of the butoxy chain will show the expected triplet for the terminal methyl group and multiplets for the methylene groups, with the -OCH₂- protons being the most downfield.[2]

-

¹³C NMR: The carbon spectrum is highly informative. The carbons directly bonded to fluorine (C3, C5) will exhibit a very large one-bond coupling constant (¹JCF), appearing as a doublet of doublets. The carbon attached to the oxygen (C1) will show a smaller three-bond coupling (³JCF), appearing as a triplet.

-

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) should show a clear molecular ion peak at m/z = 186, corresponding to the molecular weight of the compound.[3] Common fragmentation patterns would include the loss of the butyl group (C₄H₉•) or butene (C₄H₈).

-

IR Spectroscopy: The IR spectrum will be characterized by strong C-F stretching bands and the asymmetric C-O-C stretching of the aryl-alkyl ether.[13]

Conclusion

This compound is a structurally distinct chemical intermediate whose synthesis and characterization are straightforward for the skilled chemist. The Williamson ether synthesis provides a reliable and high-yielding route to this compound. Its structure is readily confirmed by a standard suite of spectroscopic methods, with NMR spectroscopy providing definitive proof of the substitution pattern and connectivity. The insights and protocols detailed in this guide serve as a comprehensive resource for scientists leveraging this valuable fluorinated building block in their research and development endeavors.

References

- PrepChem.com. Synthesis of this compound (16).

- PubChem. 1-Butoxy-2,3-Difluorobenzene. National Center for Biotechnology Information.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. (General reference for Williamson Ether Synthesis mechanism, not directly cited but provides background).

- Wikipedia. Williamson ether synthesis.

- Chemsrc. This compound | CAS#:123843-64-1.

- Organic Chemistry Tutor. Williamson Ether Synthesis.

- Professor Dave Explains. Williamson Ether Synthesis. YouTube.

- Master Organic Chemistry. The Williamson Ether Synthesis.

- Bats, J. W., et al. (2009). 1,3-Difluorobenzene. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2668.

- National Institute of Standards and Technology. Benzene, butoxy-. NIST Chemistry WebBook.

- ResearchGate. 1,3-Difluorobenzene.

- Pharmaffiliates. The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery.

- PubChem. 1-Butoxy-3-methylbenzene. National Center for Biotechnology Information.

- SciSpace. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996).

- SpectraBase. 1-Butoxy-2,3-difluorobenzene [FTIR].

- PubChem. 1,3,5-Trifluorobenzene. National Center for Biotechnology Information.

- ResearchGate. 1 H NMR spectra of deuterofluorobenzenes (500 MHz, CD 3 CN) formed in....

- National Institute of Standards and Technology. Benzene, fluoro-. NIST Chemistry WebBook.

- Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.

- Al-Majid, A. M., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29331–29345.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CAS#:123843-64-1 | Chemsrc [chemsrc.com]

- 4. CAS 123843-64-1 | 2607-3-8F | MDL MFCD13250188 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. prepchem.com [prepchem.com]

- 10. 1,3-Difluorobenzene (372-18-9) IR Spectrum [m.chemicalbook.com]

- 11. 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR [m.chemicalbook.com]

- 12. 1,3-Difluorobenzene (372-18-9) 1H NMR spectrum [chemicalbook.com]

- 13. 1-Butoxy-2,3-Difluorobenzene | C10H12F2O | CID 2782939 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-Butoxy-3,5-difluorobenzene from 3,5-difluorophenol

<-3>

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Butoxy-3,5-difluorobenzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for preparing asymmetrical ethers. This document will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss critical aspects of purification and characterization. Intended for researchers, scientists, and professionals in drug development, this guide aims to bridge theoretical knowledge with practical application, ensuring a thorough understanding of the synthesis pathway.

Introduction: Significance of this compound

Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into an organic molecule can profoundly alter its physical, chemical, and biological properties. Specifically, the difluorobenzene moiety is a common scaffold in a variety of biologically active molecules. The addition of a butoxy group, as in this compound, can further modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable building block in the synthesis of complex molecules with potential therapeutic applications.

The synthesis of this compound is most commonly and efficiently achieved through the Williamson ether synthesis.[1] This venerable reaction, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for the formation of ethers from an organohalide and an alkoxide.[1]

The Williamson Ether Synthesis: A Mechanistic Perspective

The synthesis of this compound from 3,5-difluorophenol and 1-bromobutane is a classic example of the Williamson ether synthesis.[1] The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1]

The core principle involves two key steps:

-

Deprotonation of the Phenol: The acidic proton of the hydroxyl group of 3,5-difluorophenol is abstracted by a strong base to form a highly nucleophilic phenoxide ion.[2]

-

Nucleophilic Attack: The resulting 3,5-difluorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane in a backside attack, displacing the bromide leaving group.[1][2]

Causality Behind Experimental Choices

Choice of Base: Sodium hydride (NaH) is a frequently employed base for this transformation.[2][3] Its effectiveness stems from its ability to irreversibly deprotonate the phenol.[4] The byproduct of this deprotonation is hydrogen gas (H(_2)), which bubbles out of the reaction mixture, driving the equilibrium towards the formation of the alkoxide.[4][5] While other bases like potassium carbonate can also be used, sodium hydride is often preferred for its high reactivity and the irreversible nature of the deprotonation step.[4][6]

Choice of Alkyl Halide: A primary alkyl halide, such as 1-bromobutane, is crucial for the success of the Williamson ether synthesis.[1][3] This is because secondary and tertiary alkyl halides are more prone to undergo a competing E2 elimination reaction in the presence of a strong base like the phenoxide, leading to the formation of alkenes as undesired byproducts.[3][7]

Choice of Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for this reaction.[4][8] These solvents can solvate the cation (Na

Reaction Mechanism Diagram

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |

| 3,5-Difluorophenol | C₆H₄F₂O | 130.10 | 372-18-9 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 |

| 1-Bromobutane | C₄H₉Br | 137.02 | 109-65-9 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 |

| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | 12125-02-9 |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Step-by-Step Methodology

Safety First: Sodium hydride is a highly reactive and flammable solid.[9][10] It reacts violently with water to produce flammable hydrogen gas.[10][11] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[9][10] Personal protective equipment (PPE), including safety glasses, a lab coat, and dry gloves, is mandatory.[10]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled.

-

Reagent Addition: The flask is charged with 3,5-difluorophenol (e.g., 1.0 eq). Anhydrous THF is added to dissolve the phenol.

-

Deprotonation: Sodium hydride (e.g., 1.1 eq of 60% dispersion in mineral oil) is carefully added portion-wise to the stirred solution at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases (typically 30-60 minutes). This indicates the complete formation of the sodium 3,5-difluorophenoxide.

-

Alkylation: 1-Bromobutane (e.g., 1.2 eq) is added dropwise via the dropping funnel at room temperature.

-

Reaction Monitoring: The reaction mixture is heated to reflux (approximately 66 °C for THF). The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (3,5-difluorophenol) is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Purification and Characterization

Purification

The crude product obtained after work-up is typically purified by column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is commonly used to separate the desired product from any unreacted starting materials and byproducts.[12] For larger scale preparations, distillation under reduced pressure can also be an effective purification method.[6][12]

Characterization

The identity and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the protons of the butoxy group. The aromatic protons will appear as a triplet due to coupling with the two equivalent fluorine atoms.[12]

-

¹³C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and chemical environment of the fluorine atoms.[12]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[12] The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C₁₀H₁₂F₂O, MW: 186.20 g/mol ).[13]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage and the C-F bonds.[12]

Conclusion

The Williamson ether synthesis provides a reliable and efficient pathway for the preparation of this compound from 3,5-difluorophenol. By carefully selecting the base, alkyl halide, and solvent, and by adhering to a well-defined experimental protocol, researchers can consistently obtain the desired product in good yield and high purity. The in-depth understanding of the reaction mechanism and the rationale behind the experimental choices, as outlined in this guide, is paramount for successful synthesis and for troubleshooting any potential issues that may arise. The robust characterization of the final product using a combination of spectroscopic techniques ensures the integrity of this valuable building block for further applications in drug discovery and materials science.

References

- Chemistry LibreTexts. (2022, July 20). 8.9: Nucleophilic substitution in the Lab. [Link]

- OrgoSolver. Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings. [Link]

- PrepChem.com. (n.d.). Synthesis of this compound (16). [Link]

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

- The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

- Wikipedia. (n.d.). Williamson ether synthesis. [Link]

- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. [Link]

- Javaherian, M., Kazemi, F., Ayati, S. E., Davarpanah, J., & Ramdar, M. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 3(1), 73-85. [Link]

- Semantic Scholar. (2005, February 23).

- Sci-Hub.

- Name Reactions in Organic Synthesis. Williamson Ether Synthesis. [Link]

- University of Cape Town. SOP: ORDERING & STORAGE OF HYDRIDES. [Link]

- Khan Academy. Williamson ether synthesis. [Link]

- Anslyn Group. Safety Manual. [Link]

- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

- Chemsrc. (2025, September 20). This compound. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. orgosolver.com [orgosolver.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. prepchem.com [prepchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. science.uct.ac.za [science.uct.ac.za]

- 11. chem.tamu.edu [chem.tamu.edu]

- 12. benchchem.com [benchchem.com]

- 13. This compound | CAS#:123843-64-1 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 1-Butoxy-3,5-difluorobenzene: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 1-Butoxy-3,5-difluorobenzene, a fluorinated aromatic ether that is increasingly recognized for its utility as a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications, particularly in the realm of therapeutic agent design.

Core Molecular Attributes

Molecular Formula: C₁₀H₁₂F₂O

Molecular Weight: 186.20 g/mol

CAS Number: 123843-64-1

The structure of this compound, characterized by a butyl ether linkage to a 3,5-difluorinated phenyl ring, bestows a unique combination of lipophilicity and electronic properties that are highly advantageous in the design of bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry and drug design. While experimental data for this specific isomer can be limited, the following table summarizes key computed and available data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂F₂O | [1] |

| Molecular Weight | 186.20 g/mol | |

| CAS Number | 123843-64-1 | [1] |

It is important to note that some commercial sources may list properties for the isomeric 1-Butoxy-2,3-difluorobenzene, and care should be taken to verify the data for the specific 3,5-difluoro isomer.

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and pharmacodynamic properties.[2] The 3,5-difluorobenzene motif, in particular, offers several advantages:

-

Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug molecule.[3]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of fluorine can modulate the acidity or basicity of nearby functional groups, leading to improved binding interactions with target proteins.

-

Increased Lipophilicity: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

-

Conformational Control: The presence of fluorine atoms can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target.

The butoxy group in this compound further contributes to the molecule's lipophilic character, making it a valuable fragment for tuning the overall physicochemical profile of a drug candidate to achieve desired absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of 3,5-difluorophenol with an appropriate butyl halide in the presence of a base.

Reaction Scheme

Caption: Williamson ether synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[4]

Materials:

-

3,5-Difluorophenol (1.0 equivalent)

-

1-Bromobutane (1.1 - 1.2 equivalents)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)

-

Acetone, anhydrous

-

Diethyl ether

-

5% Sodium hydroxide solution

-

Water

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-difluorophenol and anhydrous potassium carbonate to anhydrous acetone.

-

Addition of Alkyl Halide: While stirring the mixture, add 1-bromobutane dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and wash sequentially with 5% sodium hydroxide solution and water.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless liquid.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for deprotonating the phenol, making it a better nucleophile.

-

Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

-

Reflux: Heating the reaction mixture increases the reaction rate.

-

Aqueous Work-up: The washing steps with sodium hydroxide and water remove any unreacted 3,5-difluorophenol and inorganic salts.

Applications in Drug Discovery and Development

While specific drug candidates containing the this compound moiety are often proprietary, the strategic incorporation of this and similar fragments is a recurring theme in modern medicinal chemistry. The 3,5-difluorophenyl group is a key component in a variety of therapeutic agents targeting diverse biological pathways. For instance, the related intermediate, 1-bromo-3,5-difluorobenzene, is a cornerstone for the synthesis of active pharmaceutical ingredients (APIs) for a range of diseases, including cardiovascular conditions and cancer.[3] The butoxy group serves to modulate the lipophilicity and overall drug-like properties of the final compound.

The logical pathway for the utility of such a building block in drug discovery can be visualized as follows:

Caption: Logical workflow for the application of this compound in drug design.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a lipophilic butoxy group and an electron-deficient, metabolically robust difluorinated aromatic ring makes it an attractive component for the design of novel therapeutic agents and advanced materials. The straightforward synthesis and well-understood impact of its structural motifs on molecular properties ensure its continued importance in the fields of medicinal chemistry and drug discovery.

References

- PrepChem. Synthesis of this compound (16).

- ChemSrc. This compound.

- PubChem. 1-Butoxy-2,3-difluorobenzene.

- JSciMed Central. Biological Potential of FluoroBenzene Analogs.

- Royal Society of Chemistry. Synthesis and characterization of a luminescent and fully rigid tetrakisimidazolium macrocycle - Supporting Information.

- JSciMed Central. Biological Potential of Fluoro-Benzene Analogs.

- Ningbo Inno Pharmchem Co.,Ltd. The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery.

- MDPI. Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity.

- Ningbo Inno Pharmchem Co.,Ltd. 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis.

- NIH. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space.

- ResearchGate. 1,3-Difluorobenzene.

- NIH. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.

- ResearchGate. Chemical Biology.

Sources

Spectroscopic data for 1-Butoxy-3,5-difluorobenzene

An In-Depth Technical Guide to the Spectroscopic Data of 1-Butoxy-3,5-difluorobenzene

This guide provides a detailed analysis of the expected spectroscopic data for this compound, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental spectra, this document leverages fundamental spectroscopic principles and data from analogous compounds to present a robust, predictive interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of a flexible butoxy group and a symmetrically substituted difluorophenyl ring. This structure gives rise to a distinct spectroscopic signature that can be unequivocally identified through a combination of modern analytical techniques. Understanding these spectroscopic characteristics is paramount for its synthesis, purification, and application in various research and development endeavors.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol

A standard ¹H NMR spectrum would be acquired by dissolving a ~5-10 mg sample of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.

Caption: General workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.45 | Triplet of Triplets | 1H | Ar-H (para to O) |

| ~6.55 | Doublet of Triplets | 2H | Ar-H (ortho to O) |

| ~3.95 | Triplet | 2H | -OCH₂- |

| ~1.75 | Quintet | 2H | -OCH₂CH₂ - |

| ~1.50 | Sextet | 2H | -CH₂CH₂ CH₃ |

| ~0.98 | Triplet | 3H | -CH₃ |

Interpretation and Rationale

The aromatic region of the ¹H NMR spectrum is predicted to show two distinct signals. The proton para to the butoxy group is expected to appear as a triplet of triplets due to coupling with the two equivalent ortho protons and the two equivalent meta fluorine atoms. The two equivalent protons ortho to the butoxy group are anticipated to appear as a doublet of triplets, coupling with the para proton and the two meta fluorine atoms. The chemical shifts are expected to be upfield relative to benzene (7.36 ppm) due to the electron-donating effect of the butoxy group.

The aliphatic butoxy chain will exhibit four signals. The methylene group attached to the oxygen (-OCH₂-) is the most deshielded and is expected to appear as a triplet around 3.95 ppm. The subsequent methylene groups will appear further upfield, with the terminal methyl group being the most shielded, appearing as a triplet around 0.98 ppm. The multiplicities of these signals are due to proton-proton coupling with adjacent carbons. This prediction is supported by the known ¹H NMR data of butoxybenzene.[1]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol

A ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled ¹³C NMR experiment would be performed on a 100 MHz or higher spectrometer.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (dd) | C -F |

| ~161 (t) | C -O |

| ~101 (t) | C -H (ortho to O) |

| ~98 (t) | C -H (para to O) |

| ~68 | -OC H₂- |

| ~31 | -OCH₂C H₂- |

| ~19 | -CH₂C H₂CH₃ |

| ~14 | -C H₃ |

(dd = doublet of doublets, t = triplet)

Interpretation and Rationale

The ¹³C NMR spectrum is expected to show eight distinct signals. The carbon atoms directly bonded to fluorine will be significantly affected by C-F coupling, appearing as a doublet of doublets. The carbon attached to the butoxy group is also expected to be in the downfield region. The aromatic CH carbons will appear as triplets due to C-F coupling. The chemical shifts of the butoxy chain carbons are predicted based on the known spectrum of butoxybenzene.[2] The presence of two fluorine atoms will have a significant impact on the chemical shifts and multiplicities of the aromatic carbons due to through-bond C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch |

| ~1620, 1590, 1470 | Medium-Strong | Aromatic C=C stretch |

| ~1250-1000 | Strong | C-O-C stretch & C-F stretch |

Interpretation and Rationale

The IR spectrum will be characterized by strong C-H stretching vibrations from the butoxy group in the 2960-2850 cm⁻¹ region. Aromatic C-H stretches are expected at slightly higher wavenumbers. The presence of the benzene ring will be confirmed by characteristic C=C stretching absorptions between 1620 and 1470 cm⁻¹. A strong, broad absorption band between 1250 and 1000 cm⁻¹ is predicted, which will be a composite of the C-O-C ether stretch and the C-F stretches. This is consistent with the IR spectra of similar aromatic ethers like anisole[3][4] and fluorinated benzenes.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol

A mass spectrum would be obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The sample would be introduced via direct infusion or through a gas chromatograph (GC-MS).

Predicted Mass Spectrum Data

| m/z | Predicted Identity |

| 186 | [M]⁺ (Molecular Ion) |

| 129 | [M - C₄H₉]⁺ |

| 101 | [M - C₄H₉O]⁺ |

| 57 | [C₄H₉]⁺ |

Interpretation and Rationale

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 186, corresponding to the molecular weight of this compound (C₁₀H₁₂F₂O).[6] A prominent fragmentation pathway would be the loss of the butyl group (C₄H₉), resulting in a fragment at m/z 129. Another significant fragmentation would be the cleavage of the C-O bond, leading to a fragment at m/z 101. The observation of a peak at m/z 57 would correspond to the butyl cation. This fragmentation pattern is analogous to that observed for butoxybenzene.[7]

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive spectroscopic profile for the structural elucidation of this compound. While this guide is based on predictive analysis, it offers a scientifically rigorous framework for interpreting the experimental data for this compound. The detailed interpretation of the expected spectra, grounded in the data of analogous compounds, serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related molecules.

References

- Bartleby. IR Spectrum Of Anisole.

- Pearson. The IR spectrum for anisole contains two C―O stretching bands in...

- ResearchGate. FT-IR spectra of control and treated anisole.

- ResearchGate. Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the...

- NIST. Benzene, butoxy- - the NIST WebBook.

- PubChem. Butyl phenyl ether | C10H14O | CID 14311.

- SpectraBase. 1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts.

- PubChem. 1-Butoxy-2,3-Difluorobenzene | C10H12F2O | CID 2782939.

- NIST. Benzene, butoxy- - the NIST WebBook.

- SpectraBase. 1,3-Difluoro-benzene - Optional[1H NMR] - Spectrum.

- Wired Chemist. 1,3-difluorobenzene Proton Full Spectrum.

- PubChem. 1,3-Difluorobenzene | C6H4F2 | CID 9741.

- NIST. Benzene, butoxy-.

- SpectraBase. 1,3-Difluoro-benzene - Optional[13C NMR] - Chemical Shifts.

- PubChem. 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745.

- Chemsrc. This compound | CAS#:123843-64-1.

Sources

- 1. Butoxybenzene(1126-79-0) 1H NMR spectrum [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 4. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

- 5. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:123843-64-1 | Chemsrc [chemsrc.com]

- 7. Benzene, butoxy- [webbook.nist.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Butoxy-3,5-difluorobenzene

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-butoxy-3,5-difluorobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and discusses the key principles governing the spectral features. Our approach is grounded in scientific integrity, combining established theory with practical insights to ensure a thorough understanding of the molecule's NMR characteristics.

Introduction

This compound is a substituted aromatic ether with applications in the synthesis of pharmaceuticals and agrochemicals.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The ¹H NMR spectrum, in particular, provides detailed information about the electronic environment and connectivity of protons within the molecule. This guide will predict and analyze the ¹H NMR spectrum of this compound, focusing on chemical shifts, spin-spin coupling, and signal multiplicities.

The synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting 3,5-difluorophenol with an appropriate butyl halide, such as 1-bromobutane, in the presence of a base.[2] Understanding the starting materials and potential side-products is crucial for accurate spectral interpretation.

Predicted ¹H NMR Spectrum

Due to the molecular structure of this compound, the ¹H NMR spectrum can be divided into two distinct regions: the aromatic region and the aliphatic region. The predictions for chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below and are based on established substituent effects and data from related fluorinated aromatic compounds.[3][4]

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 6.50 - 6.70 | Triplet of triplets (tt) | ³JHF ≈ 9-10 Hz, ⁵JHH ≈ 2-3 Hz |

| H-2, H-6 | 6.40 - 6.60 | Doublet of triplets (dt) or Triplet of doublets (td) | ³JHF ≈ 9-10 Hz, ⁴JHH ≈ 2-3 Hz |

| -OCH₂- (H-α) | 3.90 - 4.10 | Triplet (t) | ³JHH ≈ 6-7 Hz |

| -CH₂- (H-β) | 1.70 - 1.90 | Sextet or Multiplet (m) | ³JHH ≈ 7 Hz |

| -CH₂- (H-γ) | 1.40 - 1.60 | Sextet or Multiplet (m) | ³JHH ≈ 7 Hz |

| -CH₃ (H-δ) | 0.90 - 1.00 | Triplet (t) | ³JHH ≈ 7 Hz |

Analysis of the Aromatic Region

The aromatic region is expected to show two distinct signals corresponding to the two types of aromatic protons (H-4 and H-2/H-6).

-

H-4 Proton: This proton is situated para to the butoxy group and ortho to two fluorine atoms. The electron-donating butoxy group will shield this proton, while the electron-withdrawing fluorine atoms will deshield it. The net effect is a chemical shift that is generally upfield compared to benzene (7.34 ppm). The multiplicity of this signal is predicted to be a triplet of triplets (tt). The larger coupling will be a triplet due to coupling with the two equivalent fluorine atoms (³JHF), and the smaller coupling will be a triplet due to coupling with the two equivalent H-2 and H-6 protons (⁵JHH is typically small but observable).

-

H-2 and H-6 Protons: These two protons are chemically equivalent due to the symmetry of the molecule. They are ortho to the butoxy group and meta to the fluorine atoms. The signal for these protons is expected to be a doublet of triplets (dt) or a triplet of doublets (td). The triplet arises from coupling to the two equivalent fluorine atoms (⁴JHF), and the doublet arises from coupling to the H-4 proton (⁴JHH).

Analysis of the Aliphatic Region

The butoxy group will give rise to four distinct signals in the aliphatic region of the spectrum.

-

-OCH₂- (H-α) Protons: These protons are directly attached to the oxygen atom and will be the most deshielded of the aliphatic protons, appearing as a triplet due to coupling with the adjacent methylene (H-β) protons.

-

-CH₂- (H-β) and -CH₂- (H-γ) Protons: These methylene groups will appear as complex multiplets, likely sextets, due to coupling with their neighboring methylene groups.

-

-CH₃ (H-δ) Protons: This terminal methyl group will appear as a triplet due to coupling with the adjacent methylene (H-γ) protons.

Experimental Protocol for ¹H NMR Acquisition

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

- Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.

- Cap the NMR tube and gently invert several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

- Set the appropriate spectral width (e.g., -2 to 12 ppm for ¹H NMR).

- Set the number of scans (e.g., 8 or 16 for a concentrated sample) and the relaxation delay (e.g., 1-2 seconds).

- Acquire the free induction decay (FID).

3. Data Processing:

- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

- Phase the spectrum to ensure all peaks are in the positive absorptive mode.

- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

- Integrate the peaks to determine the relative number of protons corresponding to each signal.

- Analyze the multiplicities and coupling constants of the signals.

Visualizing Molecular Structure and Spectral Relationships

The following diagrams illustrate the structure of this compound and the expected coupling interactions that give rise to the predicted ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Caption: Predicted ¹H NMR coupling network for this compound.

Trustworthiness and Self-Validation

The predicted spectrum serves as a hypothesis. The experimental protocol described above provides the means to test this hypothesis. A successfully acquired spectrum should exhibit the following self-validating features:

-

Integration: The integral ratios of the aromatic signals to the aliphatic signals should be consistent with the number of protons in each environment (3:9, simplifying to 1:3). Within the aromatic region, the ratio of the H-4 signal to the H-2/H-6 signal should be 1:2. Within the aliphatic chain, the ratio should be 2:2:2:3.

-

Multiplicity: The observed splitting patterns should match the predicted multiplicities (t, m, t for the butoxy chain and tt, dt/td for the aromatic protons).

-

Coupling Constants: The measured J-values should be consistent with typical values for aromatic H-F and aliphatic H-H couplings. Reciprocal coupling constants should be observed between coupled nuclei. For instance, the ³JHH value for the H-α triplet should be identical to the ³JHH coupling observed in the H-β multiplet.

Deviations from the predicted spectrum could indicate the presence of impurities, conformational effects, or the need for a more advanced NMR experiment (e.g., 2D NMR) for unambiguous assignment. The use of techniques like COSY (Correlation Spectroscopy) would definitively establish the H-H coupling network within the butoxy chain, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) could be used to correlate protons with their directly attached and long-range coupled carbon atoms, respectively.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the ¹H NMR spectrum of this compound. By combining theoretical predictions with a detailed experimental protocol and principles of self-validation, researchers can confidently approach the structural characterization of this and related fluorinated aromatic compounds. The principles discussed herein are broadly applicable and serve as a valuable resource for scientists engaged in chemical synthesis and analysis.

References

- PrepChem.com. Synthesis of this compound (16).

- Yim, C. T., & Gilson, D. F. R. (1969). Nuclear magnetic resonance spectra of ortho-, meta-, and para-difluorobenzenes in a nematic liquid crystal solvent. Canadian Journal of Chemistry, 47(7), 1057-1061.

- Aguilar, J. A., et al. (2014). “Pure shift” ¹H NMR, a robust method for revealing heteronuclear couplings in complex spectra. RSC Advances, 4(16), 8247-8250.

- ResearchGate. ¹H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a.

- MDPI. Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime.

Sources

Introduction: The Structural Significance of 1-Butoxy-3,5-difluorobenzene

An In-depth Technical Guide to the ¹³C NMR Analysis of 1-Butoxy-3,5-difluorobenzene

This guide provides a comprehensive technical overview for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation for this specific fluorinated aromatic ether.

This compound is a substituted aromatic compound whose structural features are of significant interest in medicinal chemistry and materials science. The interplay between the electron-donating butoxy group and the strongly electron-withdrawing fluorine atoms creates a unique electronic environment within the benzene ring. ¹³C NMR spectroscopy is an indispensable tool for unequivocally confirming the substitution pattern, understanding the electronic effects of the substituents, and verifying the purity of the compound. This guide offers a robust framework for its complete ¹³C NMR characterization.

Theoretical Framework and Spectral Prediction

A priori understanding of the expected ¹³C NMR spectrum is crucial for efficient data acquisition and accurate interpretation. The chemical shift of each carbon atom is influenced by its local electronic environment, while spin-spin coupling between carbon and fluorine nuclei (¹³C-¹⁹F coupling) provides invaluable connectivity information.

Predicting Chemical Shifts (δ)

The chemical shifts are influenced by the inductive and resonance effects of the butoxy and fluoro substituents.

-

Aromatic Carbons:

-

C1 (ipso-carbon, attached to oxygen): The ether oxygen is strongly electron-donating, shifting this carbon significantly downfield.

-

C3/C5 (ipso-carbons, attached to fluorine): Fluorine's powerful inductive electron withdrawal and resonance donation create a complex effect. The direct attachment to the highly electronegative fluorine atom causes a very large downfield shift, resulting in the most deshielded signal in the aromatic region. This signal will also exhibit a large one-bond C-F coupling.

-

C2/C6 (ortho to butoxy, meta to fluorines): These carbons are shielded by the electron-donating effect of the butoxy group. They will appear significantly upfield.

-

C4 (para to butoxy, ortho to fluorines): This carbon is also shielded by the butoxy group's resonance effect but will be influenced by the adjacent fluorine atoms.

-

-

Aliphatic (Butoxy) Carbons:

-

The chemical shifts of the butyl chain carbons (Cα, Cβ, Cγ, Cδ) follow predictable trends for alkyl ethers, with Cα being the most deshielded due to its proximity to the oxygen atom.

-

The Critical Role of ¹³C-¹⁹F Coupling Constants (JCF)

In proton-decoupled ¹³C NMR spectra of fluorinated compounds, couplings between ¹³C and ¹⁹F (a spin ½ nucleus with ~100% natural abundance) are observed.[1][2] These couplings, which are transmitted through bonds, cause signals to split into multiplets and are highly diagnostic.

-

One-Bond Coupling (¹JCF): A very large coupling (typically 240-320 Hz) observed for carbons directly bonded to fluorine.[3] This results in a large doublet for the C3/C5 signal.

-

Two-Bond Coupling (²JCF): A smaller coupling (typically 15-30 Hz) between fluorine and carbons two bonds away (e.g., F-C3-C2 and F-C3-C4). This will split the C2/C6 and C4 signals into triplets (coupling to two equivalent fluorines).

-

Three-Bond Coupling (³JCF): Generally smaller than ²JCF (typically 5-10 Hz). The C1 carbon will be split into a triplet by the two meta-fluorines.

-

Four-Bond Coupling (⁴JCF): Often very small (0-3 Hz) and may not be resolved.[1]

Predicted ¹³C NMR Data Summary

The following table summarizes the predicted ¹³C NMR spectral data for this compound, based on established substituent effects and typical coupling constants. These values are estimates and may vary slightly based on solvent and experimental conditions.[4][5]

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted JCF (Hz) |

| C1 | 162 - 165 | Triplet (t) | ³JCF ≈ 8 - 12 |

| C2 / C6 | 98 - 102 | Triplet (t) | ²JCF ≈ 20 - 25 |

| C3 / C5 | 163 - 166 | Doublet (d) | ¹JCF ≈ 245 - 255 |

| C4 | 95 - 99 | Triplet (t) | ²JCF ≈ 22 - 27 |

| Cα (O-CH₂) ** | 68 - 72 | Singlet (s) or very small multiplet | ⁴JCF < 2 |

| Cβ (-CH₂) | 30 - 33 | Singlet (s) | - |

| Cγ (-CH₂) | 18 - 21 | Singlet (s) | - |

| Cδ (-CH₃) ** | 13 - 15 | Singlet (s) | - |

Visualizing Molecular Structure and Key Interactions

Diagrams are essential for visualizing the relationships between atomic positions and spectral features.

Caption: Molecular structure of this compound with carbon numbering.

Caption: Key ¹³C-¹⁹F spin-spin couplings in this compound.

Field-Proven Experimental Protocol

Adherence to a meticulous experimental protocol is paramount for acquiring high-fidelity, reproducible ¹³C NMR data.

Workflow for ¹³C NMR Analysis

Caption: Standardized workflow for ¹³C NMR spectroscopy.

Step-by-Step Methodology

-

Sample Preparation:

-

Analyte Mass: Due to the low natural abundance of ¹³C (~1.1%), a higher sample concentration is required compared to ¹H NMR. Aim for 50-100 mg of this compound for optimal signal-to-noise in a reasonable timeframe.[6]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power and relatively clean spectral window. Acetone-d₆ or DMSO-d₆ are suitable alternatives if solubility is an issue. Be aware that solvent choice can influence chemical shifts.[4][5]

-

Dissolution and Filtration: Dissolve the sample in a small, clean vial before transferring it to the NMR tube. To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a pipette packed with a small plug of glass wool into a high-quality, clean NMR tube. This removes any particulate matter.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample to serve as an internal reference (δ = 0.0 ppm).[6]

-

-

NMR Instrument Setup & Data Acquisition:

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion and sensitivity.

-

Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters (Typical for 400 MHz Spectrometer):

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Spectral Width: Set a wide spectral width to encompass both aliphatic and aromatic regions (e.g., 0 to 200 ppm).

-

Pulse Width: Use a 30° or 45° pulse angle instead of 90° to allow for a shorter relaxation delay and faster data acquisition.

-

Relaxation Delay (d1): Set to 1-2 seconds. Quaternary carbons have longer relaxation times and may benefit from a longer delay if quantitative accuracy is needed.

-

Acquisition Time (aq): Typically 1-2 seconds.

-

Number of Scans (ns): Accumulate a sufficient number of scans to achieve good signal-to-noise. This can range from several hundred to several thousand, depending on the sample concentration. A typical starting point is 1024 scans.

-

-

-

Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction algorithm.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[7]

-

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its definitive structural characterization. A combination of predicted chemical shifts and, most critically, the distinct splitting patterns and magnitudes of ¹³C-¹⁹F coupling constants allows for the unambiguous assignment of every carbon atom in the molecule. The protocols and theoretical insights provided in this guide establish a self-validating system for obtaining and interpreting high-quality spectral data, ensuring confidence and accuracy in research and development settings.

References

- ACD/Labs. NMR Prediction. [Link]

- CASPRE. ¹³C NMR Predictor. [Link]

- Chemical Instrumentation Facility, Iowa State University.

- University of Ottawa.

- Ronchetti, F., Russo, G. (1971). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]

- Reddit r/chemhelp. How does solvent choice effect chemical shift in NMR experiments?. (2022). [Link]

- Department of Chemistry and Biochemistry, University of Maryland.

- Bruker.

- Shen, Z., et al. (2023). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of ¹H and ¹³C NMR Chemical Shifts of Organic Molecules and Metabolites.

- Anasazi Instruments. A Great ¹³C NMR Spectrum Even When Your Sample is Dilute. [Link]

- University College London.

- Paton Research Group, Colorado St

- Schilling, G. (1982). Simultaneous Proton and Fluorine decoupled ¹³C NMR. Journal of Magnetic Resonance, 47. As cited by Magritek. [Link]

- Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2369. [Link]

- Reich, H. J. Organic Chemistry Data - ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]

- Oregon State University. ¹³C NMR Chemical Shifts. [Link]

Sources

- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 2. ^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings | Semantic Scholar [semanticscholar.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]